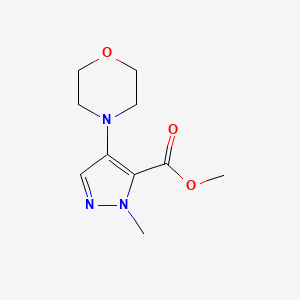

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate

Description

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a morpholine ring at position 4, a methyl ester group at position 5, and a methyl substituent at position 1. Pyrazole-based compounds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. This compound’s structural features make it a promising intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

methyl 2-methyl-4-morpholin-4-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H15N3O3/c1-12-9(10(14)15-2)8(7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |

InChI Key |

SDXJRWPOPNFLDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N2CCOCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Methyl hydrazine aqueous solution : Used for condensation to form the pyrazole ring.

- Alpha, beta-unsaturated esters or β-ketoesters : Serve as the carbon backbone for pyrazole ring formation.

- Morpholine or morpholino-substituted reagents : Introduced to install the morpholino group at C-4.

- Catalysts such as potassium iodide or sodium iodide : Facilitate condensation and cyclization reactions.

Stepwise Synthesis Approach

Step 1: Substitution/Hydrolysis Reaction

- Dissolve alpha, beta-unsaturated ester and an acid-binding agent in an organic solvent.

- Add 2,2-difluoroacetyl halide or analogous acyl halide dropwise at low temperature (typically -30°C to 0°C) to control reaction rate and selectivity.

- Perform alkaline hydrolysis using sodium hydroxide or potassium hydroxide to obtain an alpha-difluoroacetyl intermediate or related pyrazole precursor.

Step 2: Condensation and Cyclization

- Add a catalyst such as potassium iodide to the intermediate solution.

- Conduct low-temperature condensation with methyl hydrazine aqueous solution (mass concentration ≥ 40%), maintaining temperature between -30°C and 0°C.

- Follow with reduced pressure and controlled heating (50°C to 120°C) to promote cyclization forming the pyrazole ring.

- Acidify the reaction mixture to precipitate the crude pyrazole carboxylic acid derivative.

Step 3: Morpholino Group Introduction

- The morpholino substituent at C-4 is typically introduced either by:

- Direct nucleophilic substitution on a suitable leaving group at the C-4 position of the pyrazole ring.

- Condensation of morpholine with a pyrazole intermediate bearing a reactive substituent (e.g., halogen or activated ester).

- Reaction conditions are optimized to favor substitution without affecting the methyl ester group.

Step 4: Purification and Recrystallization

- The crude product is purified by recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol by volume).

- Recrystallization conditions typically involve refluxing for 1-2 hours followed by cooling to 0-15°C to maximize yield and purity.

- Final product purity is confirmed by HPLC, targeting >99% purity.

Reaction Conditions and Optimization

| Reaction Step | Conditions | Notes |

|---|---|---|

| Substitution/Hydrolysis | -30°C to 0°C, organic solvent, alkali (NaOH/KOH) | Controls selectivity, avoids isomer formation |

| Condensation/Cyclization | -30°C to 0°C (condensation), 50-120°C (cyclization) | Catalyst: KI or NaI; methyl hydrazine ≥40% |

| Morpholino substitution | Mild heating, nucleophilic substitution conditions | Avoid ester hydrolysis, maintain functional groups |

| Recrystallization | 35-65% alcohol-water mixture, reflux 1-2 h, cool to 0-15°C | Enhances purity, removes isomers and impurities |

Research Findings and Yield Data

- The method yields methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate with high purity (>99%) and good yield (~75-85%) depending on scale and optimization.

- Use of potassium iodide as catalyst improves cyclization efficiency and reduces isomer formation.

- Maintaining low temperature during condensation minimizes side reactions.

- Recrystallization solvent composition and temperature critically affect product crystallinity and purity.

Comparative Analysis with Related Pyrazole Syntheses

| Aspect | This compound Preparation | Related Pyrazole Derivatives (e.g., difluoromethyl-pyrazoles) |

|---|---|---|

| Starting Materials | Alpha,beta-unsaturated esters, methyl hydrazine, morpholine | Similar, with variations in acyl halides and hydrazines |

| Catalysts | Potassium iodide preferred | Sodium or potassium iodide |

| Temperature Control | Critical at -30°C to 0°C for condensation | Similar temperature ranges |

| Yield | 75-85% | 70-80% |

| Purification | Recrystallization in alcohol-water mixtures | Multiple recrystallizations often needed |

| Isomer Control | Improved by catalyst and temperature control | Isomer ratios improved with process optimization |

The preparation of this compound involves a two-step key process: substitution/hydrolysis followed by condensation/cyclization, with subsequent introduction of the morpholino group. The process benefits from:

- Use of low temperatures to improve selectivity.

- Catalysts such as potassium iodide to enhance yield and reduce impurities.

- Careful recrystallization to achieve high purity.

- Adaptation of reaction conditions to preserve sensitive ester functionality.

This method is consistent with advanced organic synthesis techniques for pyrazole derivatives and is supported by detailed patent literature and synthetic organic chemistry research findings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate has shown significant potential in the development of pharmaceuticals, particularly for treating neurological and psychiatric disorders.

Neurological Disorders

Research indicates that compounds similar to this compound can act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in various neurological conditions such as ADHD, schizophrenia, and Parkinson's disease . This receptor affinity suggests that the compound could be developed into a therapeutic agent with fewer side effects compared to existing medications.

Anti-Seizure Activity

A quantitative structure–activity relationship (QSAR) study demonstrated that derivatives of pyrazole compounds, including those related to this compound, possess anti-maximal electroshock seizure (MES) activity. The study identified key molecular descriptors that correlate with efficacy, suggesting pathways for the design of new anti-seizure medications .

Agricultural Applications

The compound also has potential applications in agriculture, particularly as a pesticide or herbicide.

Pesticide Development

This compound can serve as an intermediate in synthesizing novel pesticides. Pyrazole derivatives are known for their high efficiency and low toxicity, making them suitable candidates for environmentally friendly agricultural products . The synthesis of such compounds can lead to the development of new formulations that target specific pests while minimizing harm to beneficial organisms.

Cosmetic Formulations

Another promising application of this compound is in cosmetic formulations.

Skin Care Products

Research has indicated that pyrazole derivatives can enhance the stability and efficacy of topical formulations. The incorporation of such compounds into creams and lotions may improve their moisturizing properties and overall effectiveness in skin care . The ability to modify skin absorption characteristics makes these compounds valuable in cosmetic science.

Data Table: Summary of Applications

Case Study 1: Anti-Seizure Activity

A study conducted on various pyrazole derivatives demonstrated that specific structural modifications led to enhanced anti-seizure effects compared to standard treatments like phenytoin. The research utilized docking studies with voltage-gated sodium channels to assess binding affinities and found several promising candidates for further development .

Case Study 2: Pesticide Efficacy

In agricultural trials, a new formulation based on pyrazole derivatives showed significant efficacy against common pests while exhibiting lower toxicity levels towards non-target species. This study highlights the potential for developing safer pest control options using this compound as a key ingredient .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

| Compound Name | Substituents (Position) | Key Functional Groups | Key Differences vs. Target Compound |

|---|---|---|---|

| Methyl 4-amino-1H-pyrazole-5-carboxylate | NH₂ (4), COOCH₃ (5) | Amino, ester | Morpholino (4) vs. NH₂; altered H-bonding |

| Ethyl 4-amino-1H-pyrazole-5-carboxylate | NH₂ (4), COOCH₂CH₃ (5) | Amino, ethyl ester | Ester chain length; metabolic stability |

| Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Pyridinyl (5), COOCH₃ (3) | Pyridine, ester | Substitution pattern (3 vs. 5); aromaticity |

| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Phenyl (1), COOH (4) | Carboxylic acid, phenyl | Acidic group (vs. ester); steric bulk |

| Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | NH₂ (4), COOCH₃ (5), C₂H₅ (1) | Amino, ethyl-substituted pyrazole | N1 substituent (ethyl vs. methyl) |

Physicochemical Properties

- Solubility: The morpholino group in the target compound improves aqueous solubility compared to analogues with aromatic substituents (e.g., phenyl or pyridinyl) due to its polar, non-aromatic nature .

- Stability: Methyl esters (as in the target) hydrolyze faster than ethyl esters (e.g., Ethyl 4-amino-1H-pyrazole-5-carboxylate), making them more reactive intermediates .

Crystallographic and Computational Insights

- Crystal Packing: Morpholino-containing compounds exhibit distinct packing motifs compared to phenyl-substituted analogues. Tools like Mercury and SHELX reveal that morpholino’s H-bonding capacity promotes layered or helical arrangements .

- DFT Studies: Theoretical calculations indicate that the morpholino group stabilizes the pyrazole core through electron-donating effects, reducing reactivity at position 4 compared to electron-withdrawing substituents (e.g., nitro groups) .

Biological Activity

Methyl 1-methyl-4-morpholino-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a morpholino group and a methyl ester, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 225.25 g/mol. The presence of the morpholino group at the 4-position of the pyrazole ring enhances its solubility and biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro evaluations have shown that this compound can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives indicate potent antimicrobial effects:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

These findings suggest that this compound may serve as a lead compound in developing new antimicrobial agents, particularly against resistant strains of bacteria .

The mechanism by which this compound exerts its biological effects involves its ability to interact with specific enzymes and receptors. The compound's pyrazole ring can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on target proteins. This binding can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its therapeutic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound was found to significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that this compound could disrupt bacterial cell membranes, leading to increased cytotoxicity .

Case Study 2: Anti-inflammatory Potential

Another area of research focused on the anti-inflammatory properties of this compound. The compound demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests potential applications in treating inflammatory diseases .

Research Applications

This compound is being explored for various applications in scientific research:

- Drug Discovery : Its unique structure makes it an attractive candidate for developing new therapeutic agents targeting infectious diseases and inflammatory conditions.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex heterocyclic compounds, which may possess additional biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.